Kinase Inhibition Potency Against CLK1 and CLK2 Relative to the Parent Core Scaffold
The furo[3,2-b]pyridine scaffold, when properly elaborated at positions 3 and 5, yields low-nanomolar CLK inhibitors. The lead probe MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) exhibits IC50 values of 1.5 nM (CLK1) and 2.4 nM (CLK2) [1]. The target compound N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide shares the 5-methyl group and C2-carboxamide substitution pattern with the active chemotype, but compound-specific IC50 data are not publicly available. The 3-chloro-4-methylphenyl amide moiety is expected to modulate potency via differential hinge-region interactions, as demonstrated by crystallographic studies on analogous inhibitors [2].
| Evidence Dimension | CLK1/CLK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | MU1210: CLK1 IC50 = 1.5 nM; CLK2 IC50 = 2.4 nM [1] |
| Quantified Difference | Unknown; no head-to-head comparison available |
| Conditions | In vitro kinase inhibition assay (recombinant CLK1/CLK2, ATP concentration not specified for this comparison) |
Why This Matters
This structural class carries validated kinase inhibitory potential, but procurement decisions based on potency require compound-specific data that are absent.
- [1] Němec, V., Maier, L., Berger, B.T., et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur. J. Med. Chem. 2021, 215, 113299. View Source
- [2] PDB 7NCF. Crystal structure of HIPK2 in complex with MU135 (compound 21e). RCSB PDB, 2021. View Source
